Ivachtin
Overview
Description
Ivachtin, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible caspase-3 inhibitor . It has an IC50 of 23 nM and modest selectivity for the remaining caspases . It’s used for research purposes only .
Molecular Structure Analysis
The molecular formula of Ivachtin is C20H21N3O7S . It has a molecular weight of 447.46 . The structure includes a pyrroloquinoline core, a morpholine ring, and a sulfonyl group .
Chemical Reactions Analysis
Ivachtin is a potent inhibitor of caspase-3 . Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a crucial role in the process of apoptosis . Ivachtin can protect cells in a model of staurosporin-induced apoptosis in human Jurkat T cells .
Physical And Chemical Properties Analysis
Ivachtin is a solid substance . It has a molecular weight of 447.47 . Its chemical name is 2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate . It’s soluble in DMSO or DMF .
Scientific Research Applications
Anti-Diabetic Potential
- Valorisation of Stachysetin : A study by Pritsas et al. (2020) explored the chemical profile of Stachys iva Griseb., leading to the isolation of stachysetin, a rare acylated flavonoid. This compound demonstrated significant anti-diabetic potency through an in silico screening against proteins implicated in diabetes. Stachysetin's binding to serum albumin, a major drug carrier in plasma, and its photophysical properties suggest potential for plasma delivery and tracking through near-infrared imaging (Pritsas et al., 2020).
Intravital Microscopy in Biological Research
- Intravital Microscopy Techniques : Choo, Jeong, and Jung (2020) highlight the importance of intravital microscopy (IVM) in visualizing cellular dynamics in living organisms. IVM has been instrumental in studying key biological phenomena in fields like immunology, oncology, and vascular biology. Real-time IVM, equipped with video-rate resonant scanning, offers high temporal resolution for observing rapid biological processes in vivo (Choo, Jeong, & Jung, 2020).
mRNA-based Therapeutics
- mRNA as a New Drug Class : Şahin, Karikó, and Türeci (
Potential Resistance in Parasite Treatment
- Emerging Ivermectin Resistance in Onchocerca volvulus : Osei-Atweneboana et al. (2011) examined the response of Onchocerca volvulus to ivermectin in areas with over two decades of usage in Ghana. The study revealed communities with higher than expected skin microfilarial repopulation rates post-treatment, indicating potential non-responsiveness or resistance to ivermectin in some adult female worms. Approximately 25% of subjects carried worms showing suboptimal response to ivermectin, with most microfilariae produced by older worms previously exposed to multiple treatments. These findings suggest a need for alternative strategies in onchocerciasis control (Osei-Atweneboana et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJJTMEUGWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458580 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ivachtin | |
CAS RN |
745046-84-8 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.